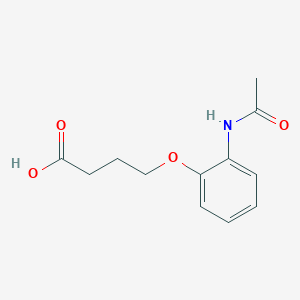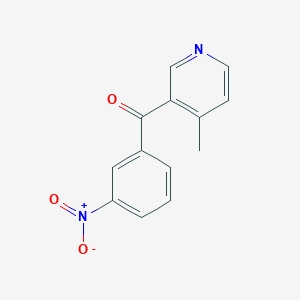
6-氯-N-乙基-2-甲基嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-ethyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 . It is a colorless block in its physical form .
Molecular Structure Analysis
The crystal structure of this compound is monoclinic, with a = 3.8335 (2) Å, b = 11.1158 (7) Å, c = 15.4294 (7) Å, β = 94.901 (5)°, V = 655.07 (6) Å 3, Z = 4 . The asymmetric unit of the title crystal structure is shown in the figure .Physical and Chemical Properties Analysis
This compound has a melting point of 73-74°C .科学研究应用
晶体结构和分子相互作用
与6-氯-N-乙基-2-甲基嘧啶-4-胺相关的化合物的晶体和分子结构一直是研究的课题。例如,对苄基-(2-氯-6-甲基嘧啶-4-基)胺这种同分异构化合物的晶体结构进行了研究,揭示了其晶体形式中大量的氢键相互作用和层状结构(Odell et al., 2007)。
区域选择性反应
已经进行了涉及类似嘧啶化合物的区域选择性反应的研究。例如,5-溴-2,4-二氯-6-甲基嘧啶与氨的反应显示出形成5-溴-2-氯-6-甲基嘧啶-4-胺作为主要产物(Doulah et al., 2014)。
环转化
对卤代杂环化合物与亲核试剂的环转化进行了研究。例如,6-取代的2-卤代吡啶衍生物与液氨中的钾酰胺反应导致了类似4-氨基-2-甲基嘧啶的化合物的形成(Hertog et al., 2010)。
合成和生物活性
对嘧啶衍生物的合成和生物活性进行了广泛研究。例如,2-(2-乙酰氧乙基)氨基-4-氯-6-甲基嘧啶与芳香胺的反应导致了表现出抗结核作用的化合物的产生(Erkin & Krutikov, 2007)。
抗菌和抗真菌活性
合成了取代嘧啶衍生物并评估了它们的抗菌和抗真菌活性,显示出在这一领域中作为有价值化合物的潜力(Vijaya Laxmi et al., 2019)。
分子对接和量子化学计算
对嘧啶衍生物进行的分子对接和量子化学计算揭示了它们潜在生物活性的见解,例如抗高血压效应(Aayisha et al., 2019)。
氯化反应
对嘧啶的氯化研究,包括取代基对氯化过程和副产物形成的影响,已经进行(Gershon & Grefig, 1984)。
安全和危害
The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用机制
Target of Action
It’s known that pyrimidine is a key structural component of a variety of important biological molecules . Therefore, it’s plausible that this compound may interact with biological targets that involve pyrimidine.
Mode of Action
It’s known that a large number of pyrimidine derivatives exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidine derivatives , it’s likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the biological activities associated with pyrimidine derivatives , it’s plausible that this compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
6-chloro-N-ethyl-2-methylpyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine synthesis enzymes, which are essential for the production of nucleotides . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of 6-chloro-N-ethyl-2-methylpyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in pyrimidine metabolism, thereby impacting the synthesis of nucleotides and other essential biomolecules . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 6-chloro-N-ethyl-2-methylpyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes . For instance, the compound may inhibit the activity of pyrimidine synthesis enzymes, leading to a decrease in nucleotide production and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-ethyl-2-methylpyrimidin-4-amine have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-chloro-N-ethyl-2-methylpyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function. Toxicity studies have indicated that high doses of the compound can cause adverse effects, such as cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
6-chloro-N-ethyl-2-methylpyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for pyrimidine metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. For example, the compound may inhibit key enzymes in the pyrimidine synthesis pathway, resulting in a decrease in nucleotide production and subsequent alterations in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-chloro-N-ethyl-2-methylpyrimidin-4-amine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-chloro-N-ethyl-2-methylpyrimidin-4-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting various metabolic processes.
属性
IUPAC Name |
6-chloro-N-ethyl-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-9-7-4-6(8)10-5(2)11-7/h4H,3H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFBVHHOSNNKEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599942 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89728-42-7 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)



